1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea
Description
Properties
IUPAC Name |
1-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-28-19-10-9-18-23-17(12-26(18)25-19)13-7-8-15(21)16(11-13)24-20(27)22-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKXDNKTROFTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted phenyl group and an imidazo[1,2-b]pyridazinyl moiety, which contribute to its biological efficacy.
- Molecular Formula : C₁₃H₁₁ClN₄O
- Molecular Weight : Approximately 274.71 g/mol
- CAS Number : 946217-54-5
Structure
The compound's structure can be represented as follows:
This structure is notable for its dual functionality as both an aromatic amine and an imidazole derivative, positioning it favorably for drug development contexts.
The biological activity of 1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that play significant roles in various cellular pathways. The compound may exert its effects by modulating these targets, leading to therapeutic outcomes.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . It has been studied for its ability to inhibit tumor cell growth through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation by targeting specific signaling pathways involved in cancer progression.
Antiparasitic Activity
In addition to its anticancer effects, the compound has shown promise as an antiparasitic agent . Its structural features allow it to interact with biological targets in parasites, potentially disrupting their life cycles. This activity is particularly relevant in the context of diseases caused by protozoan and helminthic parasites.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical family, providing insights into their mechanisms and potential therapeutic applications:
These findings underscore the potential of 1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea as a lead compound for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, focusing on synthesis, physicochemical properties, and bioactivity.
Key Observations
Core Heterocycle Variability: The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from pyridazinones (e.g., compounds 3a-3h) and pyrrolo-thiazolo-pyrimidines . In contrast, pyridazinones (e.g., 3a-3h) are more polar due to the ketone group, which may limit membrane permeability compared to the methoxy-substituted target compound .
Compounds like 1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitro-hexahydroimidazo-pyridine share a chloro-substituted aromatic system but lack the urea linkage, resulting in divergent pharmacological profiles.
More complex fused systems (e.g., pyrrolo-thiazolo-pyrimidines ) require multi-step condensation and cyclization, likely making the target compound’s synthesis less straightforward.
Table 2: Hypothetical Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
